Diethyl 1-(4-ethoxyphenyl)-4-[4-(methylsulfanyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate Diethyl 1-(4-ethoxyphenyl)-4-[4-(methylsulfanyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15659143
InChI: InChI=1S/C26H29NO5S/c1-5-30-20-12-10-19(11-13-20)27-16-22(25(28)31-6-2)24(23(17-27)26(29)32-7-3)18-8-14-21(33-4)15-9-18/h8-17,24H,5-7H2,1-4H3
SMILES:
Molecular Formula: C26H29NO5S
Molecular Weight: 467.6 g/mol

Diethyl 1-(4-ethoxyphenyl)-4-[4-(methylsulfanyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate

CAS No.:

Cat. No.: VC15659143

Molecular Formula: C26H29NO5S

Molecular Weight: 467.6 g/mol

* For research use only. Not for human or veterinary use.

Diethyl 1-(4-ethoxyphenyl)-4-[4-(methylsulfanyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate -

Specification

Molecular Formula C26H29NO5S
Molecular Weight 467.6 g/mol
IUPAC Name diethyl 1-(4-ethoxyphenyl)-4-(4-methylsulfanylphenyl)-4H-pyridine-3,5-dicarboxylate
Standard InChI InChI=1S/C26H29NO5S/c1-5-30-20-12-10-19(11-13-20)27-16-22(25(28)31-6-2)24(23(17-27)26(29)32-7-3)18-8-14-21(33-4)15-9-18/h8-17,24H,5-7H2,1-4H3
Standard InChI Key ZKMPXZKXNJZYQT-UHFFFAOYSA-N
Canonical SMILES CCOC1=CC=C(C=C1)N2C=C(C(C(=C2)C(=O)OCC)C3=CC=C(C=C3)SC)C(=O)OCC

Introduction

Table: Key Structural Parameters

PropertyValue/Description
Molecular FormulaC23H25NO4S
Molecular Weight~411.52 g/mol
Functional GroupsEster, Ether, Sulfanyl
Core StructureDihydropyridine
SolubilityLikely soluble in organic solvents

Synthesis

The synthesis of dihydropyridine derivatives typically involves a modified Hantzsch reaction. This multicomponent reaction includes:

  • A β-ketoester (e.g., ethyl acetoacetate).

  • An aldehyde (e.g., 4-ethoxybenzaldehyde).

  • An ammonium source (e.g., ammonium acetate).

General Reaction Scheme:

β-ketoester + Aldehyde + Ammonium AcetateDihydropyridine Derivative\text{β-ketoester + Aldehyde + Ammonium Acetate} \rightarrow \text{Dihydropyridine Derivative}

For this specific compound:

  • The starting materials would include 4-ethoxybenzaldehyde, 4-(methylsulfanyl)benzaldehyde, and two equivalents of ethyl acetoacetate.

  • Reaction conditions typically involve reflux in ethanol with a catalytic amount of acid or base.

Table: Hypothetical Applications Based on Structural Analogs

Application AreaRationale
Cardiovascular TherapyCalcium channel blocking activity.
NeuroprotectionAbility to cross blood-brain barrier; antioxidant properties of sulfanyl group.
Antioxidant ActivityPresence of electron-rich aromatic systems and sulfur atom.

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